molecular formula C5H9BrN2S B1265580 2-Amino-4,5-dimethylthiazole hydrobromide CAS No. 7170-76-5

2-Amino-4,5-dimethylthiazole hydrobromide

Cat. No. B1265580
CAS RN: 7170-76-5
M. Wt: 209.11 g/mol
InChI Key: CATCJRCKBGAMKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole compounds involves multiple steps, including condensation, cyclization, and oxidation processes. One approach to synthesizing similar compounds is by starting from dimethyl aniline, followed by condensation with chloral hydrate and hydroxylamine hydrochloride, then cyclization with concentrated H2SO4, and finally oxidation in alkaline hydrogen peroxide solution, yielding an overall yield of 34.3% (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques like X-ray diffraction, which reveals the planar nature of the molecule and the dihedral angles between rings, indicating strong intramolecular interactions and the potential for hydrogen bonding (S. Malinovskii et al., 2000).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including alkylation, where they react with alcohols in acidic conditions to yield substituted thiazoles. This demonstrates their reactivity and the potential for derivatization (V. A. Krasovskii & S. I. Burmistrov, 1965).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points and solubility in various solvents, are crucial for their application in chemical synthesis and pharmaceutical development. For instance, compounds like 2,4-Diamino-1,3-thiazole hydrotribromide show specific melting points and solubility characteristics, which are essential for handling and storage (L. Forlani, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents and the potential for forming various derivatives, are of interest. For example, selective bromination of thiazole compounds demonstrates their reactivity and the possibility of generating multiple derivatives with different functional groups, which could be useful in various chemical and pharmaceutical applications (M. A. Hariri et al., 1998).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of New Compounds : 2-Amino-4,5-dimethylthiazole has been used in the synthesis of new chemical compounds, such as azo ligands, which have been explored for their potential in various applications including bioactivity against bacteria and anticancer properties. The azo ligand was synthesized from 2-amino-4,5-dimethylthiazole and was found to exhibit good anticancer activity, suggesting its promise as a candidate for future anti-cancer drugs (Waheeb et al., 2021).

Biological Activity and Medicinal Chemistry

  • Antiproliferative Activity : Studies have shown that derivatives of 2-amino-4,5-dimethylthiazole, like thiazol-4(5H)-one derivatives, demonstrate antiproliferative activity against various cancer cell lines, including lung cancer and glioma cells. This suggests the potential of these derivatives in cancer treatment, highlighting the significant role of 2-amino-4,5-dimethylthiazole in medicinal chemistry (Yurttaş et al., 2018).

Chemical Synthesis and Chemistry

  • Alkylation Studies : Research on the alkylation of 2-amino-4,5-dimethylthiazole has contributed to the understanding of chemical reactions and compound synthesis. Such studies are fundamental in organic chemistry and can lead to the development of new materials and chemicals (Krasovskii & Burmistrov, 1965).

Safety And Hazards

“2-Amino-4,5-dimethylthiazole hydrobromide” is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and calling a poison center or doctor if swallowed . The compound should be disposed of in an approved waste disposal plant .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATCJRCKBGAMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064583
Record name 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide
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Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethylthiazole hydrobromide

CAS RN

7170-76-5
Record name 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1)
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Record name 2-Amino-4,5-dimethylthiazole hydrobromide
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Record name 2-Amino-4,5-dimethylthiazole hydrobromide
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Record name 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1)
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Record name 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide
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Record name 4,5-dimethylthiazol-2-amine monohydrobromide
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Record name 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Lowe, BVL Potter - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
2-Fluoro-5-(2-hydroxyethyl)-4-methylthiazole and 5-(2-fluoroethyl)-4-methylthiazole have been prepared and the latter converted into a fluoro-analogue of thiamine. All three …
Number of citations: 22 pubs.rsc.org

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